Array ( [bid] => 67021 )
Summary of Application: N-Boc-1-amino-1-cyclopentanemethanol is used in proteomics research applications . Proteomics is the large-scale study of proteins, particularly their structures and functions .
N-Boc-1-amino-1-cyclopentanemethanol is a chemical compound with the molecular formula CHNO and a molar mass of 215.29 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclopentanemethanol moiety. This compound is typically encountered in organic synthesis and medicinal chemistry due to its bifunctional nature, allowing for versatile reactivity in various chemical transformations. Its physical properties include a predicted density of 1.07 g/cm³, a melting point ranging from 108°C to 112°C, and a boiling point around 329.5°C .
The synthesis of N-Boc-1-amino-1-cyclopentanemethanol typically involves:
N-Boc-1-amino-1-cyclopentanemethanol has several applications:
Interaction studies involving N-Boc-1-amino-1-cyclopentanemethanol focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the compound's potential as a building block for more complex molecules and its behavior in biological systems. Such interactions are essential for understanding how modifications to its structure can influence activity and selectivity in synthetic pathways .
Several compounds share structural similarities with N-Boc-1-amino-1-cyclopentanemethanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Boc-2-amino-2-methylpropanol | Similar Boc protection; branched chain | Increased steric hindrance affecting reactivity |
| N-Boc-3-amino-3-methylbutanol | Contains a longer carbon chain | Potentially different reactivity patterns |
| N-Boc-phenylalaninol | Aromatic ring present | Enhanced binding affinity towards biological targets |
| N-Boc-alanine | Simple amino acid structure | Fundamental building block in peptide synthesis |
N-Boc-1-amino-1-cyclopentanemethanol is unique due to its cyclopentane ring structure, which imparts distinct conformational properties compared to its linear or aromatic counterparts. This uniqueness may influence its reactivity and interactions within biological systems .
Irritant